molecular formula C10H13ClN2O2S B11860241 2-(Azepan-1-yl)-5-chlorothiazole-4-carboxylic acid

2-(Azepan-1-yl)-5-chlorothiazole-4-carboxylic acid

Katalognummer: B11860241
Molekulargewicht: 260.74 g/mol
InChI-Schlüssel: IHNDPCWIOFXXKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Azepan-1-yl)-5-chlorothiazole-4-carboxylic acid is a heterocyclic compound that contains both a thiazole ring and an azepane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-5-chlorothiazole-4-carboxylic acid typically involves the reaction of 5-chlorothiazole-4-carboxylic acid with azepane under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the azepane, followed by nucleophilic substitution on the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Azepan-1-yl)-5-chlorothiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(Azepan-1-yl)-5-chlorothiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 2-(Azepan-1-yl)-5-chlorothiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in π-π stacking interactions, while the azepane ring can enhance the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Azepan-1-yl)acetic acid: Similar structure but lacks the thiazole ring.

    5-Chlorothiazole-4-carboxylic acid: Contains the thiazole ring but lacks the azepane ring.

    Azepan-1-ylacetic acid hydrochloride: Similar structure with a hydrochloride salt form.

Uniqueness

2-(Azepan-1-yl)-5-chlorothiazole-4-carboxylic acid is unique due to the presence of both the thiazole and azepane rings, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H13ClN2O2S

Molekulargewicht

260.74 g/mol

IUPAC-Name

2-(azepan-1-yl)-5-chloro-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H13ClN2O2S/c11-8-7(9(14)15)12-10(16-8)13-5-3-1-2-4-6-13/h1-6H2,(H,14,15)

InChI-Schlüssel

IHNDPCWIOFXXKF-UHFFFAOYSA-N

Kanonische SMILES

C1CCCN(CC1)C2=NC(=C(S2)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.